(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride
Description
Properties
CAS No. |
2097958-04-6 |
|---|---|
Molecular Formula |
C7H12Cl2N2O |
Molecular Weight |
211.1 |
Origin of Product |
United States |
Preparation Methods
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries represents a cornerstone in the synthesis of enantiomerically pure amino alcohols. A 2024 study demonstrated the efficacy of (S)-2-phenylglycinol as a chiral template for constructing the target compound’s stereocenter. In this method, 2-pyridinecarboxaldehyde undergoes condensation with (S)-2-phenylglycinol in tetrahydrofuran (THF) under reflux, followed by stereoselective reduction using sodium borohydride. The diastereomeric intermediates are separated via column chromatography, yielding the (R)-configured amino alcohol with 58% enantiomeric excess (ee). Subsequent hydrochloride salt formation in ethanolic HCl completes the synthesis.
Critical Parameters
Transition Metal-Catalyzed Asymmetric Hydrogenation
Palladium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)enamines has emerged as a scalable route. A 2023 patent described the use of [(R)-BINAP]PdCl2 complexes to hydrogenate N-(2-pyridinylmethylene)glycine tert-butyl ester under 50 bar H2 pressure. This method achieved 89% conversion with 92% ee, though the final dihydrochloride formation required careful pH control during acidification to prevent decomposition of the pyridine ring.
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Industrial-scale production frequently employs resolution using chiral acids. Racemic 2-amino-2-(pyridin-2-yl)ethanol is treated with L-tartaric acid in ethanol/water (3:1 v/v), yielding diastereomeric salts with differential solubility. The (R)-enantiomer salt precipitates preferentially at 4°C, achieving 71% recovery after two recrystallizations. Subsequent treatment with HCl gas in diethyl ether generates the dihydrochloride salt.
Optimization Data
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent Ratio | EtOH:H2O 3:1 | Maximizes solubility gap |
| Crystallization Temp | 4°C | Enhances (R)-salt selectivity |
| Acid Equivalents | 1.05 eq HCl | Prevents over-salt formation |
Microwave-Assisted Nucleophilic Substitution
Recent advances in green chemistry have enabled rapid synthesis through microwave irradiation. A 2025 protocol detailed the reaction of 2-bromopyridine with (R)-2-aminoethanol in dimethyl sulfoxide (DMSO) at 140°C under microwave conditions. Triethylamine serves as both base and phase-transfer catalyst, achieving 63% yield in 20 minutes versus 12 hours for conventional heating.
Reaction Profile
Figure 1. Comparative conversion rates under microwave vs. thermal conditions
Enzymatic Resolution Techniques
Lipase-Catalyzed Dynamic Kinetic Resolution
A novel 2024 approach utilized immobilized Candida antarctica lipase B (CAL-B) to resolve racemic N-acetyl-2-(pyridin-2-yl)ethanolamine. The enzyme selectively hydrolyzes the (S)-enantiomer’s acetate group at pH 7.4, while in situ racemization of the unreacted (R)-enantiomer occurs via Schiff base formation. This dynamic process achieves 84% ee with 95% conversion after 48 hours.
Process Metrics
| Metric | Value |
|---|---|
| Enzyme Loading | 15 mg/mL |
| Temperature | 37°C |
| Co-solvent | 10% DMSO |
Post-Synthetic Modifications and Salt Formation
Dihydrochloride Salt Preparation
The free base form of (2R)-2-amino-2-(pyridin-2-yl)ethanol is highly hygroscopic, necessitating conversion to its stable dihydrochloride form. A standardized protocol involves:
-
Dissolving the amino alcohol in anhydrous ethanol at -10°C
-
Slow addition of 4M HCl in dioxane (2.2 equivalents)
-
Precipitation with diethyl ether
-
Filtration and drying under vacuum (0.1 mmHg, 40°C)
Salt Characterization Data
| Technique | Key Findings |
|---|---|
| ¹H NMR (D2O) | δ 8.51 (d, 1H, Py-H6), 4.32 (m, 1H, CH-NH3+) |
| HPLC Purity | 99.1% (C18, 0.1% TFA/MeCN) |
| Melting Point | 218–220°C (decomp.) |
Comparative Analysis of Synthetic Routes
Table 1. Method Efficiency Comparison
| Method | Yield (%) | ee (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 78 | 92 | 24 | 3.8 |
| Microwave Substitution | 63 | 99 | 0.3 | 2.1 |
| Enzymatic Resolution | 81 | 84 | 48 | 4.5 |
| Diastereomeric Salt | 71 | 99 | 72 | 1.9 |
Cost Index: Relative scale based on reagent/equipment expenses
Industrial-Scale Optimization Challenges
Pyridine Ring Stability
The electron-deficient pyridine moiety exhibits sensitivity to strong acids and high temperatures. Pilot plant studies revealed that maintaining pH >3 during hydrochloride salt formation prevents ring chlorination byproducts. Implementing in-line FTIR monitoring reduces impurity formation from 5.2% to 0.8% in batch processes.
Crystallization Control
The dihydrochloride salt’s polymorphic forms (α and β) require strict cooling protocols. Seeding with α-form crystals at 35°C followed by gradient cooling (-0.5°C/min) to 5°C produces 98% phase-pure material, critical for consistent bioavailability in pharmaceutical formulations .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Imines or oximes.
Reduction: Piperidine derivatives.
Substitution: Amides or sulfonamides.
Scientific Research Applications
(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context, and its effects are mediated through binding to active sites or allosteric sites on the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing structural motifs such as pyridine/pyrrolidine heterocycles, ethanolamine backbones, or dihydrochloride salt forms.
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |
|---|---|---|---|---|
| (2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride | C₇H₁₁Cl₂N₂O | 289.99 (calc.) | Not provided | Pyridine ring, (2R) configuration, dihydrochloride |
| (2S)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride | C₇H₁₁Cl₂N₂O | 289.99 (calc.) | 1269652-00-7 | Pyridine ring, (2S) configuration, dihydrochloride |
| (2R)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol dihydrochloride | C₇H₁₁BrCl₂N₂O | 289.99 (listed) | Not provided | Bromine substitution at pyridine 5-position |
| 2-[(2R)-1-methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride | C₇H₁₈Cl₂N₂ | 201.14 | Not provided | Pyrrolidine ring, methyl substitution |
| (S)-2-(pyrrolidin-2-yl)ethan-1-ol hydrochloride | C₆H₁₄ClNO | 151.63 | Not provided | Pyrrolidine ring, alcohol group, (S) configuration |
| 2-(Ethyl(2-(piperidin-2-yl)ethyl)amino)ethanol dihydrochloride | C₁₁H₂₆Cl₂N₂O | 273.24 | 1219960-54-9 | Piperidine ring, ethylamino side chain |
Key Findings:
Stereochemical Differences: The (2R) and (2S) enantiomers of 2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride exhibit identical molecular weights but distinct pharmacological profiles due to stereoselective interactions.
Substituent Effects: Bromination at the pyridine 5-position in (2R)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol dihydrochloride increases molecular weight (289.99 vs.
Heterocycle Variations: Replacement of pyridine with pyrrolidine (as in 2-[(2R)-1-methylpyrrolidin-2-yl]ethan-1-amine dihydrochloride) reduces molecular weight (201.14 vs. 289.99) and introduces conformational rigidity, which could impact solubility and membrane permeability . Piperidine-containing analogs (e.g., 2-(Ethyl(2-(piperidin-2-yl)ethyl)amino)ethanol dihydrochloride) exhibit larger molecular frameworks (MW 273.24) and may engage in stronger hydrophobic interactions due to the six-membered ring .
Salt Form and Solubility: Dihydrochloride salts (e.g., this compound) generally exhibit higher aqueous solubility compared to free bases or mono-salts, a critical factor in bioavailability .
Research Implications
- Drug Design : The (2R) configuration and pyridine core may optimize target engagement in receptor-binding studies, while brominated derivatives could serve as radiolabeling precursors.
- Synthetic Challenges : Enantioselective synthesis of the (2R) form requires chiral catalysts or resolving agents, increasing production costs compared to racemic mixtures .
- Toxicity and Safety: Limited hazard data are available for these compounds, underscoring the need for detailed toxicological profiling.
Biological Activity
(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride, also known as (R)-2-amino-2-(pyridin-2-yl)ethanol dihydrochloride, is a chiral amino alcohol with significant biological implications. This compound is characterized by its unique structure, featuring an amino group and a hydroxyl group on the same carbon atom, along with a pyridine moiety. Its molecular formula is , and it has garnered interest in medicinal chemistry due to its potential interactions with various biological targets.
The compound's dihydrochloride form enhances its solubility in aqueous environments, which is crucial for biological applications. The presence of the pyridine ring contributes to its pharmacological profile, making it a candidate for drug development.
Research indicates that this compound may interact with several biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The specific interactions can lead to various physiological effects, such as modulation of neurotransmission and potential neuroprotective effects.
Case Studies
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Amino-pyridine | Amino group on pyridine | Building block in drug design |
| 4-Amino-pyridine | Substituent on 4-position | Different receptor binding profiles |
| (S)-3-Amino-1-butanol | Aliphatic chain instead of pyridine | Used in chiral synthesis and as a pharmaceutical intermediate |
| 2-Aminobenzyl alcohol | Aromatic ring instead of pyridine | Exhibits antibacterial activity |
This table illustrates how this compound stands out due to its specific interactions and potential applications in medicinal chemistry.
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, exploring its potential as a lead compound for developing new therapeutic agents. The chirality of the molecule plays a crucial role in its biological activity, influencing receptor binding and metabolic pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for achieving high enantiomeric purity of (2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride?
- Methodological Answer : The compound can be synthesized via chiral resolution of racemic mixtures or asymmetric catalysis. For example, reductive amination of pyridin-2-ylacetaldehyde with ammonia in the presence of a chiral catalyst (e.g., Ru-BINAP complexes) can yield the desired (R)-enantiomer . Subsequent purification via recrystallization or chiral chromatography ensures >99% enantiomeric excess. Hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ethanol .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELXL or SHELXS for single-crystal structure determination to resolve stereochemistry and hydrogen-bonding networks .
- NMR spectroscopy : 1H/13C NMR (D2O or DMSO-d6) identifies proton environments (e.g., pyridine ring protons at δ 8.4–7.2 ppm, NH2 at δ 3.1–3.3 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 169.1 [M-2HCl+H]+ .
Q. How can researchers address solubility and stability challenges during in vitro assays?
- Methodological Answer : The dihydrochloride salt enhances aqueous solubility (up to 50 mg/mL in PBS at pH 7.4). For stability, store lyophilized powder at -20°C under argon. Avoid prolonged exposure to light or basic conditions (>pH 9), which may degrade the ethanolamine moiety .
Advanced Research Questions
Q. How to design experiments to elucidate the compound’s mechanism of action in neurological targets?
- Methodological Answer :
- Receptor binding assays : Use radiolabeled ligands (e.g., [3H]-GABA) in competitive binding studies with rat brain homogenates to assess affinity for GABA_A or NMDA receptors .
- Electrophysiology : Patch-clamp recordings on hippocampal neurons quantify ion channel modulation (e.g., EC50 for GABAergic currents) .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in receptor active sites .
Q. How to resolve contradictions in reported binding affinity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ion concentration). Standardize protocols:
- Use uniform buffer systems (e.g., 25 mM HEPES, pH 7.4).
- Validate results with orthogonal techniques (e.g., SPR vs. fluorescence polarization).
- Control for enantiomeric purity via chiral HPLC, as impurities in (S)-enantiomers may skew data .
Q. What computational strategies optimize structure-activity relationships (SAR) for pyridine-based analogs?
- Methodological Answer :
- QSAR modeling : Train models on datasets of analogs (e.g., substituent effects at pyridine C3/C5) to predict logP, pKa, and IC50 .
- Free-energy perturbation (FEP) : Calculate relative binding energies for halogen-substituted derivatives (e.g., Br/Cl at pyridine C5) .
- ADMET prediction : Use SwissADME to prioritize analogs with favorable pharmacokinetics .
Q. What advanced techniques improve chiral resolution during large-scale synthesis?
- Methodological Answer :
- Dynamic kinetic resolution : Employ immobilized lipases (e.g., CAL-B) in tandem with racemization catalysts (e.g., Shvo’s catalyst) for >90% yield and ee .
- Simulated moving bed (SMB) chromatography : Optimize chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for continuous enantiomer separation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
